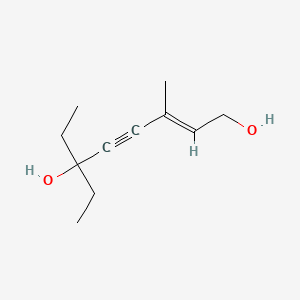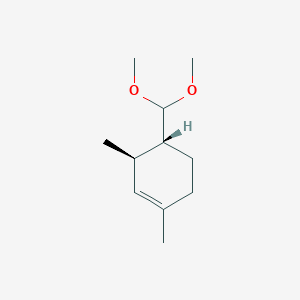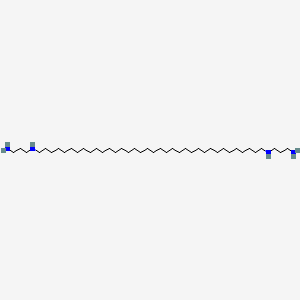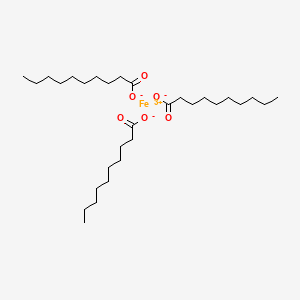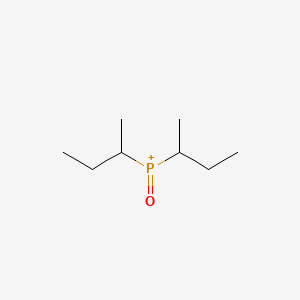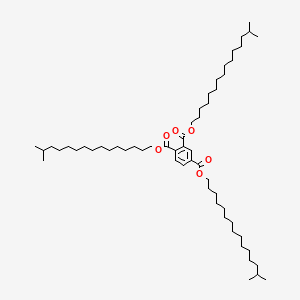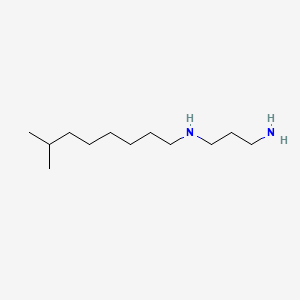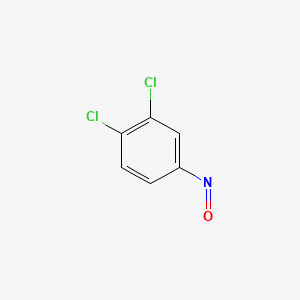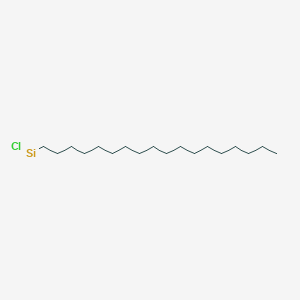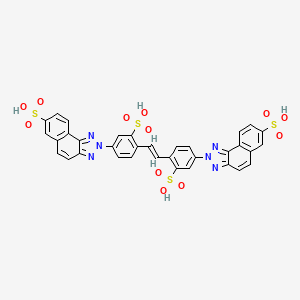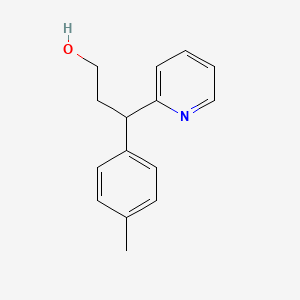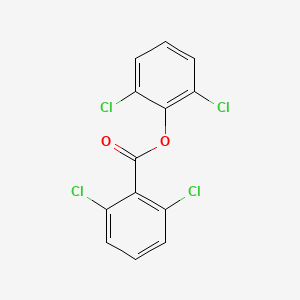
2,6-Dichlorophenyl 2,6-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichlorophenyl 2,6-dichlorobenzoate is an organic compound with the chemical formula C13H6Cl4O2. It is a chlorinated ester derived from 2,6-dichlorobenzoic acid and 2,6-dichlorophenol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,6-Dichlorophenyl 2,6-dichlorobenzoate can be synthesized through the esterification of 2,6-dichlorobenzoic acid with 2,6-dichlorophenol. The reaction typically involves the use of a dehydrating agent, such as thionyl chloride or phosphorus trichloride, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as distillation and chromatography, can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichlorophenyl 2,6-dichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Major Products Formed
Substitution Reactions: Depending on the substituent introduced, various derivatives of this compound can be formed.
Hydrolysis: The primary products are 2,6-dichlorobenzoic acid and 2,6-dichlorophenol.
Aplicaciones Científicas De Investigación
2,6-Dichlorophenyl 2,6-dichlorobenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the 2,6-dichlorophenyl group into target molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,6-dichlorophenyl 2,6-dichlorobenzoate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenyl 2,4-dichlorobenzoate: Another chlorinated ester with similar chemical properties but different substitution patterns.
2,6-Dichlorobenzoic Acid: A precursor to 2,6-dichlorophenyl 2,6-dichlorobenzoate, used in various chemical syntheses.
2,6-Dichlorophenol: Another precursor, commonly used in the synthesis of chlorinated esters.
Uniqueness
Its ability to undergo various chemical reactions and its utility in diverse research fields make it a valuable compound in scientific and industrial contexts .
Propiedades
Número CAS |
71463-49-5 |
|---|---|
Fórmula molecular |
C13H6Cl4O2 |
Peso molecular |
336.0 g/mol |
Nombre IUPAC |
(2,6-dichlorophenyl) 2,6-dichlorobenzoate |
InChI |
InChI=1S/C13H6Cl4O2/c14-7-3-1-4-8(15)11(7)13(18)19-12-9(16)5-2-6-10(12)17/h1-6H |
Clave InChI |
HPJVLKRIWVAIPT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C(=O)OC2=C(C=CC=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


